3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a thiophene ring and a piperazine moiety linked to a methylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine and thiophene groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be standard to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas (H₂) are typical.
Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine (TEA) are frequently employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced pyridazine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, G-protein coupled receptors (GPCRs), and ion channels.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Pyridin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
- 3-[4-(4-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
- 3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
Uniqueness
The uniqueness of 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for certain applications, such as selective receptor binding or specific electronic properties in materials science.
Properties
IUPAC Name |
3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-13-6-7-18-17(19-13)23-10-8-22(9-11-23)16-5-4-14(20-21-16)15-3-2-12-24-15/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTDPHLDEBCHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.